Methazole

概要

説明

Methazole, also known as thiamazole, is a thionamide antithyroid agent primarily used to treat hyperthyroidism. This condition occurs when the thyroid gland produces excessive thyroid hormones, leading to symptoms such as rapid heartbeat, weight loss, and nervousness. This compound works by inhibiting the synthesis of these hormones, thereby alleviating the symptoms of hyperthyroidism .

準備方法

Synthetic Routes and Reaction Conditions: Methazole can be synthesized through the reaction of N-methylimidazole with N-butyllithium and powdered sulfur in an organic solvent. The process involves cooling N-methylimidazole and tetrahydrofuran to -10°C, followed by the addition of N-butyllithium-hexane solution. After maintaining the reaction at -10°C for 1.5 hours, elemental sulfur is added, and the mixture is refluxed for 9 hours. The reaction is then quenched with dilute hydrochloric acid, and the product is purified through recrystallization .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and easy post-treatment steps. This method ensures high yield and purity, making it suitable for industrial applications .

化学反応の分析

Types of Reactions: Methazole undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is its interaction with potassium ferricyanide and iron (III) to form Prussian Blue, a soluble complex that can be detected spectrophotometrically .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or amines .

科学的研究の応用

Clinical Applications

-

Management of Hyperthyroidism

- Graves' Disease : Methimazole is widely prescribed for patients diagnosed with Graves' disease, a common cause of hyperthyroidism. Studies indicate that methimazole therapy can achieve remission rates as high as 84% over five years .

- Toxic Multinodular Goiter : It is also effective in managing hyperthyroidism due to toxic multinodular goiter, especially in patients who are not suitable candidates for surgery or radioactive iodine therapy .

- Preoperative Preparation

- Long-term Management

Comparative Effectiveness

A study comparing methimazole with propylthiouracil for treating thyroid storm found no significant differences in mortality rates or hospitalization outcomes between the two medications, suggesting that methimazole remains a viable option in critical care settings .

Response Rates

In a European study involving 509 patients with Graves' disease, response rates to methimazole at various dosages were documented:

- 40.2% responded to 10 mg within three weeks.

- 77.5% responded within six weeks.

- Higher doses (40 mg) showed even better response rates: 64.6% within three weeks and 92.6% within six weeks .

Adverse Reactions

While methimazole is generally well-tolerated, it is associated with potential side effects such as agranulocytosis and acute pancreatitis. A case study reported a patient who developed agranulocytosis after starting methimazole, highlighting the need for monitoring blood counts during treatment . Another case documented acute pancreatitis occurring shortly after initiation of therapy, emphasizing the importance of vigilance in identifying rare but serious adverse reactions .

Summary Table of Methimazole Applications

作用機序

Methazole is often compared with other thionamide antithyroid agents, such as propylthiouracil and carbimazole:

Propylthiouracil: While both this compound and propylthiouracil inhibit thyroid hormone synthesis, propylthiouracil also reduces the peripheral conversion of T4 to T3.

Carbimazole: Carbimazole is a pro-drug that is converted to this compound in the body.

Uniqueness: this compound’s unique combination of high potency, relatively low side effect profile, and effectiveness in treating hyperthyroidism makes it a valuable therapeutic agent. Its ability to inhibit thyroid hormone synthesis without significantly affecting other metabolic pathways sets it apart from other antithyroid drugs .

類似化合物との比較

- Propylthiouracil

- Carbimazole

- Thiamazole (another name for methazole)

生物活性

Methazole, primarily known as methimazole, is a thionamide used extensively in the treatment of hyperthyroidism. Its biological activity is closely linked to its mechanism of action, pharmacokinetics, and clinical efficacy. This article delves into the biological activity of methimazole, supported by data tables and relevant case studies.

Methimazole functions as an antithyroid agent by inhibiting the synthesis of thyroid hormones. The compound interferes with the enzyme thyroid peroxidase (TPO), which is crucial for the iodination of tyrosine residues in thyroglobulin, a precursor to thyroid hormones. Methimazole may act as a competitive substrate for TPO or may directly inhibit the enzyme through interactions with its heme group .

Key Mechanisms:

- Inhibition of TPO : Methimazole inhibits TPO, preventing iodine incorporation into thyroglobulin.

- Metabolic Conversion : The drug is metabolized in the liver to form active metabolites like 3-methyl-2-thiohydantoin, which also exhibit antithyroid activity .

Pharmacokinetics

The pharmacokinetic profile of methimazole reveals its rapid absorption and extensive distribution within the body:

| Parameter | Value |

|---|---|

| Absorption | Rapid with ~93% bioavailability |

| C_max | Higher in hyperthyroid patients |

| Volume of Distribution | ~20 L |

| Protein Binding | Minimal (primarily free drug) |

| Metabolism | Hepatic via CYP450 and FMO systems |

| Half-life | ~5.3 hours (varies with hepatic function) |

Following oral administration, methimazole concentrations in the thyroid gland can be 2-5 times higher than those in plasma, indicating its targeted action .

Clinical Efficacy and Case Studies

Methimazole has been shown to be effective in managing conditions such as Graves' disease and thyroid storm. A recent study compared methimazole with propylthiouracil in treating thyroid storm, showing similar efficacy between the two drugs .

Case Studies:

- Parotitis Induced by Methimazole :

- Long-term Therapy Outcomes :

Adverse Effects

While methimazole is effective, it is not without risks. Common adverse effects include:

- Skin reactions (68% of cases)

- Rare instances of hepatotoxicity

- Potential for agranulocytosis

Monitoring for these side effects is crucial during treatment, especially within the first six months when most reactions occur .

特性

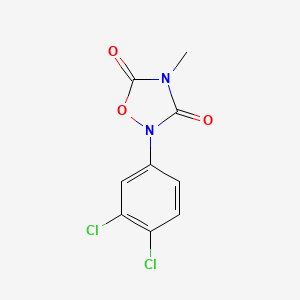

IUPAC Name |

2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O3/c1-12-8(14)13(16-9(12)15)5-2-3-6(10)7(11)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUUNMYPIBZBQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N(OC1=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O3 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040293 | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methazole appears as colorless crystals to light tan solid. Non corrosive. Herbicide., White solid; Technical material: Light tan solid; [HSDB] | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes before boiling | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

@ 25 °C: 1.5 MG/L WATER, 40 G/L ACETONE, 6.5 G/L METHANOL, 55 G/L XYLENE, @ 25 °C in ethanol approx equal to 1.0% wt/wt | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.24 at 25 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000001 [mmHg], 133 uPa at 25 °C | |

| Record name | Methazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4318 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White solid | |

CAS No. |

20354-26-1 | |

| Record name | METHAZOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20354-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methazole [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020354261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dichlorophenyl)-4-methyl-1,2,4-oxadiazolidinedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORMETHAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E35M7EMD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

123-124 °C | |

| Record name | CHLORMETHAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3436 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。